
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, dyes, and photochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: Anthracene or a substituted anthracene derivative.
Functionalization: Introduction of hydroxyl groups at positions 1 and 8 through hydroxylation reactions.
Alkylation: Addition of dipropyl groups at position 10 using alkylating agents under basic conditions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired ketone form at position 9.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Addition: Addition reactions at the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a fluorescent probe.
Medicine: Investigation of its pharmacological properties or as a building block for drug development.
Industry: Use in the production of dyes, pigments, or organic electronic materials.
Mécanisme D'action
The mechanism of action for 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one would depend on its specific application. Generally, it might interact with molecular targets through:
Binding: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Photochemical Reactions: Absorption of light and subsequent photochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxyanthracene: Lacks the dipropyl groups, potentially different reactivity and applications.
10,10-Dipropylanthracene: Lacks the hydroxyl groups, different chemical properties.
Anthraquinone: Contains carbonyl groups instead of hydroxyl groups, used in dyes and pigments.
Propriétés
Numéro CAS |
72045-49-9 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,8-dihydroxy-10,10-dipropylanthracen-9-one |
InChI |
InChI=1S/C20H22O3/c1-3-11-20(12-4-2)13-7-5-9-15(21)17(13)19(23)18-14(20)8-6-10-16(18)22/h5-10,21-22H,3-4,11-12H2,1-2H3 |
Clé InChI |
PTLLHHCOLSXBBR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


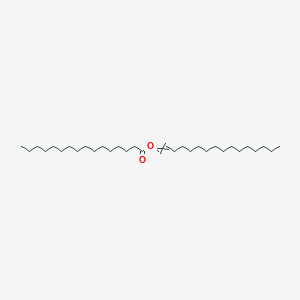
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
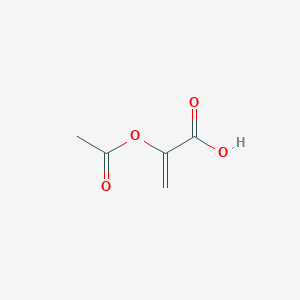
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
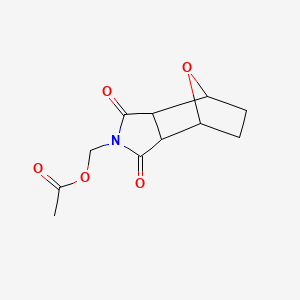
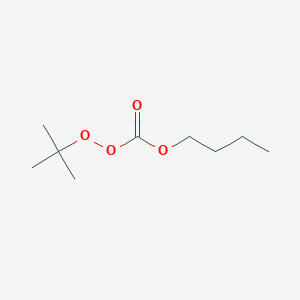
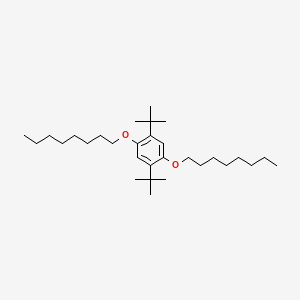
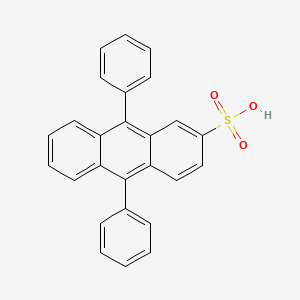
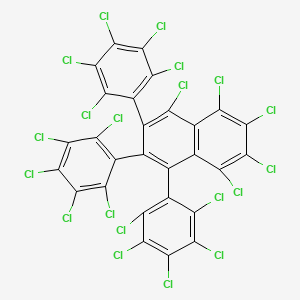
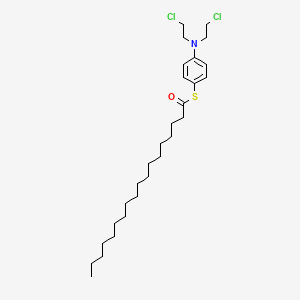

![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
